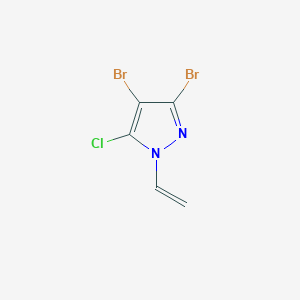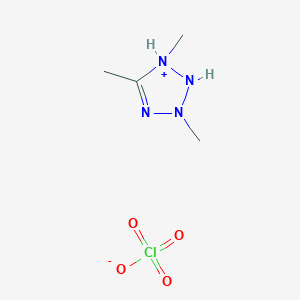
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the tetrazolium family, which is characterized by a five-membered ring containing four nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate typically involves the reaction of tetrazole derivatives with methylating agents. One common method is the methylation of 1,3,5-trimethyl-1H-tetrazole using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different reactivity.
Substitution: The tetrazolium ring can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution can introduce various functional groups into the tetrazolium ring.
科学的研究の応用
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the tetrazolium ring plays a crucial role in its activity.
類似化合物との比較
Similar Compounds
- 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
Uniqueness
1,3,5-Trimethyl-2,3-dihydro-1H-tetrazol-1-ium perchlorate is unique due to its specific methylation pattern and the presence of the perchlorate anion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
828268-79-7 |
|---|---|
分子式 |
C4H11ClN4O4 |
分子量 |
214.61 g/mol |
IUPAC名 |
1,3,5-trimethyl-1,2-dihydrotetrazol-1-ium;perchlorate |
InChI |
InChI=1S/C4H10N4.ClHO4/c1-4-5-8(3)6-7(4)2;2-1(3,4)5/h6H,1-3H3;(H,2,3,4,5) |
InChIキー |
VBEKCATUETXJGH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(N[NH+]1C)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


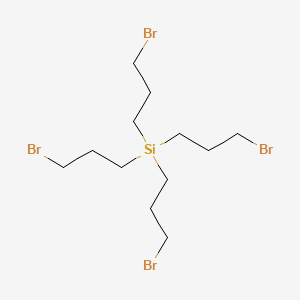
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)


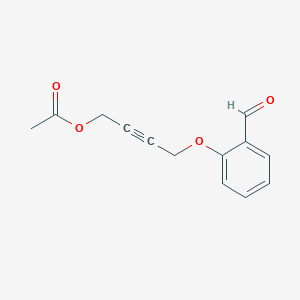
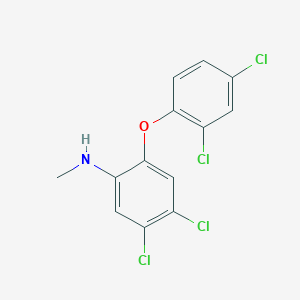
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
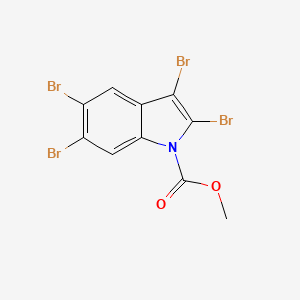
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
![4-[2-(Diethylamino)ethoxy]-N-methoxy-N-methylbenzamide](/img/structure/B14202499.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
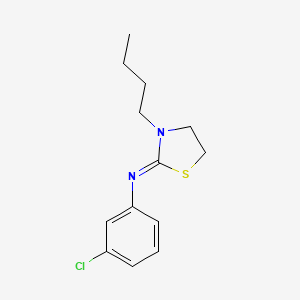
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
